molecular formula C23H26BrP B044549 Isopentyltriphenylphosphonium bromide CAS No. 28322-40-9

Isopentyltriphenylphosphonium bromide

Cat. No.: B044549
CAS No.: 28322-40-9
M. Wt: 413.3 g/mol
InChI Key: GZLGTVRDLCJQTO-UHFFFAOYSA-M
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Description

Isopentyltriphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C23H26BrP and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that phosphonium salts, in general, are often used in organic synthesis as reagents or catalysts .

Mode of Action

For instance, they are used in the Wittig reaction, a common method for forming carbon-carbon double bonds .

Biochemical Pathways

It’s known to be a reactant in the preparation of certain organic compounds .

Result of Action

The result of Isoamyltriphenylphosphonium bromide’s action largely depends on the specific reaction it’s used in. For instance, in the preparation of certain organic compounds, it can contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of Isoamyltriphenylphosphonium bromide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it has a melting point of 157-159 °C .

Properties

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLGTVRDLCJQTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951018
Record name (3-Methylbutyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28322-40-9
Record name Phosphonium, (3-methylbutyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28322-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Methylbutyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyltriphenylphosphonium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Reaction of 3-methylbutylbromide (6.4 g, 42.0 mmol) with triphenylphosphine (10.0 g, 40.0 mmol) following the procedure of 2c affords the title compound as a white solid (2.6 g). MS (m/e): 335 (M+H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of Isopentyltriphenylphosphonium bromide?

A1: this compound (C23H26P+·Br) exhibits a distinct molecular structure. At 102 K, the isopentyl group adopts an extended conformation. The three phenyl rings attached to the phosphorus atom are arranged in a propeller-like configuration, a common feature in triphenylphosphonium compounds. []

Q2: What is the role of this compound in palladium electroplating, and what benefits does it offer?

A2: this compound functions as an antioxidant in palladium electroplating solutions. [] Its inclusion, along with other components like cis-diammineplatinum dichloride and 2-aminopyridine, results in several advantages:

  • Enhanced Electroplating Layer Quality: The resulting electroplated layer demonstrates low porosity, high brightness, and overall superior quality. []

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